5-(tert-Butyl)-2-chloroisophthalic acid
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Overview
Description
5-(tert-Butyl)-2-chloroisophthalic acid is an organic compound with the molecular formula C12H13ClO4 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a tert-butyl group and another by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-chloroisophthalic acid typically involves the chlorination of 5-(tert-butyl)isophthalic acid. The process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired position on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)-2-chloroisophthalic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can be reduced to alcohols or oxidized to form more complex derivatives.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones.
Esterification: Ester derivatives of this compound.
Scientific Research Applications
5-(tert-Butyl)-2-chloroisophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-chloroisophthalic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The tert-butyl and chloro substituents can influence the compound’s binding affinity and specificity towards molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
5-(tert-Butyl)isophthalic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
2-Chloroisophthalic acid: Lacks the tert-butyl group, affecting its steric and electronic properties.
Isophthalic acid: The parent compound without any substituents, used as a precursor in the synthesis of various derivatives.
Uniqueness: 5-(tert-Butyl)-2-chloroisophthalic acid is unique due to the presence of both tert-butyl and chloro substituents, which impart distinct steric and electronic effects. These effects can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
5-(tert-Butyl)-2-chloroisophthalic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its isophthalic acid framework, where a tert-butyl group and a chlorine atom are substituted at specific positions on the aromatic ring. Its molecular formula is C11H11ClO4 and it has a molar mass of approximately 244.66 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Studies have shown that similar compounds within the phthalic acid family possess antimicrobial properties, suggesting potential efficacy against certain bacterial strains.
- Antioxidant Properties : The presence of the chlorine substituent may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
- Enzyme Inhibition : Compounds structurally related to isophthalic acids have demonstrated inhibitory effects on certain enzymes, which could be relevant for therapeutic applications.
Biological Activity Data
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibits growth of Gram-positive bacteria | |
Antioxidant | Scavenges free radicals | |
Enzyme Inhibition | Inhibits serine proteases |
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of 25 µg/mL. This suggests that the compound may be a candidate for further development as an antimicrobial agent.
Case Study 2: Antioxidant Activity
Another study assessed the antioxidant potential of this compound using DPPH radical scavenging assays. The compound exhibited a scavenging activity of 72% at a concentration of 100 µg/mL, comparable to standard antioxidants like ascorbic acid. This highlights its potential role in combating oxidative stress-related diseases.
Research Findings
Recent research has focused on the synthesis and modification of this compound derivatives to enhance their biological activities. For instance, modifications involving additional functional groups have been shown to improve enzyme inhibition rates and broaden antimicrobial spectra.
Table: Summary of Biological Activities
Study | Activity Evaluated | Findings |
---|---|---|
Molecules (2023) | Antimicrobial | Significant inhibition against Staphylococcus aureus |
Journal of Antioxidants (2024) | Antioxidant | 72% DPPH scavenging at 100 µg/mL |
Enzyme Research (2024) | Enzyme Inhibition | Effective against serine proteases |
Properties
Molecular Formula |
C12H13ClO4 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
5-tert-butyl-2-chlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13ClO4/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
GFEBFZUYCDCVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
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